4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethylamine
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Overview
Description
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethylamine is a chemical compound with the molecular formula C20H41N3. It belongs to the class of imidazole derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by a long alkyl chain attached to the imidazole ring, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethylamine typically involves the reaction of appropriate alkyl halides with imidazole derivatives under controlled conditions. One common method includes the use of α-azido chalcones, aryl aldehydes, and anilines in the presence of catalysts like erbium triflate . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines .
Scientific Research Applications
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Similar structure with a longer alkyl chain.
4,5-Dihydro-2-heptyl-1H-imidazole-1-ethylamine: Similar structure with a shorter alkyl chain.
Uniqueness: 4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethylamine is unique due to its specific alkyl chain length, which can influence its physical and chemical properties, as well as its biological activity. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
20513-80-8 |
---|---|
Molecular Formula |
C20H41N3 |
Molecular Weight |
323.6 g/mol |
IUPAC Name |
2-(2-pentadecyl-4,5-dihydroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C20H41N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-22-17-19-23(20)18-16-21/h2-19,21H2,1H3 |
InChI Key |
GYUKZDZTBTXSHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=NCCN1CCN |
Origin of Product |
United States |
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